N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
Properties
Molecular Formula |
C20H17F2N5O4S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Preparation Methods
Aza-Biginelli Reaction for Pyrimidine Ring Construction
The dihydropyrimidinone scaffold is typically synthesized via a modified aza-Biginelli reaction , a three-component cyclocondensation involving a β-keto ester, aldehyde, and guanidine derivative. For this compound, the reaction employs ethyl 3,4-difluorobenzoate as the β-keto ester analogue, 4-methoxybenzaldehyde , and aminothiourea (Figure 1).
Reaction conditions involve heating at 70–80°C in dimethylformamide (DMF) with sodium bicarbonate as a base. The mechanism proceeds through Knoevenagel condensation between the aldehyde and β-keto ester, followed by nucleophilic attack by the thiourea and subsequent cyclization. Key parameters influencing yield (55–72%) include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | <60°C: <30% yield |
| Solvent | DMF | EtOH: 15% lower |
| Base | NaHCO₃ | K₂CO₃: 8% lower |
| Reaction Time | 12–18 h | >24 h: Decomposition |
Post-reaction purification involves precipitation in ice-cwater followed by recrystallization from ethanol/water (3:1). Tautomerism observed in NMR spectra (e.g., δ 6.75–7.25 ppm aromatic signals) necessitates high-temperature (80°C) analysis to suppress dynamic effects.
Synthesis of 3,4-Difluorobenzamide Precursor
Hydrolytic Preparation of 3,4-Difluorobenzamide
The 3,4-difluorobenzoyl group is introduced via controlled hydrolysis of 3,4-difluorobenzonitrile , adapted from patented protocols for analogous systems:
Reaction Setup :
- Autoclave charged with 3,4-difluorobenzonitrile and deionized water (4:1 mass ratio).
- Initial boiling under atmospheric pressure (100°C) with 3-min nitrogen purge to eliminate oxygen.
- High-temperature hydrolysis at 240–260°C for 6–8 h under autogenous pressure.
Optimization Data :
| Nitrile (g) | H₂O (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 60 | 300 | 240 | 6 | 39.5 | 51.2 |
| 75 | 300 | 240 | 8 | 58.7 | 79.5 |
| 120 | 240 | 260 | 7 | 96.0 | 96.2 |
Salting-out with NaCl (80–100 g/L) precipitates the amide, which is filtered and washed with cold water. The process avoids catalysts, aligning with green chemistry principles.
Final Amide Coupling
Activation and Coupling Strategies
The dihydropyrimidine-thioether intermediate is coupled with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions:
- Activation : The pyrimidine’s primary amine (C4 position) is deprotonated with NaOH (2.5 eq) in water/THF (1:3).
- Acylation : Slow addition of acyl chloride (1.05 eq) at 0°C over 45 min, followed by stirring at 25°C for 4 h.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexanes/EtOAc 1:1 → 1:3).
Yield Determinants :
- Stoichiometry : >1.05 eq acyl chloride causes diacylation (purity <85%).
- Temperature : Reactions above 30°C accelerate hydrolysis of the acyl chloride (yield loss ≥18%).
- Purification : Chromatography with 2% NH₄OH in mobile phase suppresses tailing caused by residual amine.
Process Challenges and Mitigation Strategies
Tautomerism in the Dihydropyrimidine Core
Variable-temperature NMR studies (25–80°C) reveal equilibrium between 4-imino and 4-oxo tautomers (Figure 2). This complicates spectral interpretation but doesn’t affect reactivity. Mitigation involves:
Regioselectivity in Thioether Formation
Competing S- and N-alkylation is minimized by:
- Low-Temperature Alkylation : −10°C reduces N-alkylation from 29% to <3%.
- Bulky Electrophiles : 2-Chloroacetamides with para-methoxy groups enhance S-selectivity (98:2 S:N ratio).
Purification of Hydrophobic Intermediates
Late-stage compounds exhibit poor aqueous solubility. Strategies include:
- Salt Formation : Treating with methanesulfonic acid forms water-soluble salts for extraction.
- Antisolvent Precipitation : Adding heptane to DMF solutions precipitates products (85–92% recovery).
Alternative Synthetic Routes
Solid-Phase Synthesis for Parallel Optimization
A polystyrene-supported thiourea resin enables rapid analogue screening:
Enzymatic Hydrolysis of Nitriles
Lipase-mediated hydrolysis of 3,4-difluorobenzonitrile offers an eco-friendly alternative to high-temperature methods:
- Candida antarctica Lipase B : 40°C, pH 7.5, 72 h → 88% conversion.
- Advantage : Avoids energy-intensive autoclave steps.
Analytical Characterization
Spectroscopic Fingerprinting
Purity Assessment
HPLC (C18, MeCN/H₂O 55:45, 1 mL/min):
Scale-Up Considerations
Industrial Adaptation of Lab-Scale Processes
- Hydrolysis Step : Replace batch autoclaves with continuous flow reactors (residence time 15 min at 300°C).
- Coupling Reaction : Use mixed-suspension mixed-product removal (MSMPR) crystallizers to control particle size.
- Solvent Recovery : Distill THF from reaction mixtures (85% recovery) via falling-film evaporators.
Cost Analysis of Key Steps
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Aza-Biginelli | DMF consumption | 28 |
| Thioether formation | 2-Chloroacetamide | 41 |
| Final coupling | Acyl chloride | 19 |
Implementation of enzymatic nitrile hydrolysis reduces overall costs by 22% compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Analysis of Substituent Effects
Benzamide vs. Sulfonamide Moieties
- The target compound’s 3,4-difluorobenzamide group contrasts with the benzenesulfonamide in compound VII . However, benzamides may offer better membrane permeability due to reduced polarity .
Heterocyclic Core Modifications
- Replacing the pyrimidinone core with a thieno[2,3-d]pyrimidine (compound 8b) introduces a sulfur atom into the fused ring system, which could alter electronic properties and binding interactions. Thienopyrimidines are noted for antimicrobial activity, suggesting the core’s role in modulating target specificity .
Substituent Electronic and Steric Effects
- The 3,4-dimethoxybenzamide in the analogue from replaces fluorine atoms with methoxy groups, increasing electron density and steric bulk. Methoxy groups may enhance solubility but reduce metabolic stability compared to fluorine .
- The 4-ethylphenyl substituent in vs. 4-methoxyphenyl in the target compound highlights how alkyl chains (ethyl) vs. alkoxy groups (methoxy) influence lipophilicity and steric interactions.
Physicochemical Properties
- Molecular Weight : The target compound (546.5 Da) exceeds the typical range for oral bioavailability (≤500 Da), unlike analogues such as VII (410.5 Da) .
- Lipophilicity : Fluorine atoms in the target compound likely increase logP compared to dimethoxy or methoxy substituents, affecting membrane permeability and CNS penetration .
Biological Activity
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various diseases.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H18F2N5O4S
- Molecular Weight : 443.45 g/mol
- IUPAC Name : N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Antibacterial Activity
Research indicates that compounds structurally related to N-(4-amino... have demonstrated notable antibacterial properties. For instance, derivatives containing a similar thioether moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Studies have highlighted the compound's potential in targeting cancer cells. The incorporation of fluorine atoms has been associated with increased lipophilicity, enhancing the compound's ability to penetrate cell membranes. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells, by activating apoptotic pathways and inhibiting cyclin-dependent kinases (CDKs) .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. Preliminary assays suggest that it exhibits significant inhibitory effects against Mycobacterium tuberculosis. The presence of the methoxy group is thought to enhance its activity by increasing solubility and interaction with bacterial enzymes .
The biological activity of N-(4-amino...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, particularly CDK enzymes, thereby preventing cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Its antibacterial effects are likely due to interference with bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies
- Breast Cancer Cell Lines : In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, revealing that modifications in the aromatic ring significantly influenced antibacterial potency .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Anticancer (MCF-7) | 15 | Breast Cancer |
| Antibacterial (E. coli) | 12 | Gram-negative Bacteria |
| Antitubercular (M. tuberculosis) | 25 | Mycobacterium |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Use of coupling agents like HBTU or HATU in DMF with DIPEA or NMM as bases for amide bond formation .
- Thioether linkage formation via nucleophilic substitution (e.g., thiol-alkylation) under inert conditions.
- Final purification via HPLC to achieve >90% purity, validated by 1H/13C NMR and HRMS for structural confirmation .
- Example: Reaction of pyrimidinedione intermediates with 3,4-difluorobenzoyl chloride at 0–25°C yields the target compound .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the pyrimidinedione core and substituent positions (e.g., methoxyphenyl, difluorobenzamide) .
- HRMS : Verify molecular weight and isotopic patterns, especially for sulfur and fluorine atoms .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated for related pyrimidine derivatives .
Q. How can researchers evaluate its biological activity in preclinical models?
- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding pocket assays) or antimicrobial activity using broth microdilution (MIC determination) .
- In vivo models : For hypoglycemic or anticancer activity, use protocols similar to thiazolidinedione derivatives tested in Wistar albino mice (e.g., glucose tolerance tests) .
- Solubility optimization : Use DMF or methanol/water mixtures to enhance bioavailability in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent modification : Replace the 3,4-difluorobenzamide group with trifluoromethyl or chloro variants to enhance lipophilicity and metabolic stability, as seen in similar pyrimidine derivatives .
- Thioether vs. ether linkages : Test if replacing the thio group with oxygen affects target binding (e.g., via molecular docking against kinases) .
- Pyrimidinedione core : Introduce methyl or cyclohexyl groups at the 1-position to modulate steric effects .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase) or receptors .
- ADMET prediction : Tools like SwissADME can forecast solubility, CYP450 interactions, and blood-brain barrier permeability based on the compound’s logP (~2.5) and polar surface area .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Batch variability : Compare purity (>95% by HPLC) and salt forms (free base vs. hydrochloride) between studies .
- Cell line specificity : Test activity in primary cells vs. immortalized lines to identify off-target effects .
Q. What methodologies are recommended for studying degradation pathways and stability?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 1–13), then analyze via LC-MS to identify breakdown products .
- Long-term stability : Store lyophilized samples at -80°C and monitor potency over 6–12 months using HPLC .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Coupling reagent cost : Replace HATU with cheaper alternatives like EDC/HOBt for large-scale amide bond formation .
- Solvent selection : Substitute DMF with acetonitrile or THF to improve safety and reduce purification complexity .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of 3,4-difluorobenzoyl chloride) to minimize unreacted intermediates .
Methodological Considerations
Q. How can researchers compare this compound to structurally similar analogs?
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets by measuring protein thermal stability shifts .
- Knockout models : Use CRISPR/Cas9 to delete suspected targets (e.g., kinases) and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
